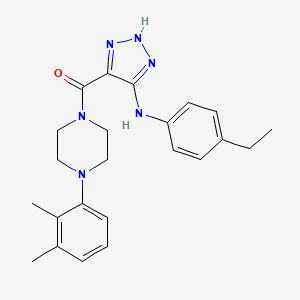

(4-(2,3-dimethylphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

Molecular Formula |

C23H28N6O |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone |

InChI |

InChI=1S/C23H28N6O/c1-4-18-8-10-19(11-9-18)24-22-21(25-27-26-22)23(30)29-14-12-28(13-15-29)20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3,(H2,24,25,26,27) |

InChI Key |

KKKGUZZYYUHHND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |

Origin of Product |

United States |

Biological Activity

The compound (4-(2,3-dimethylphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be broken down into two main moieties:

- Piperazine Ring : Known for its diverse biological activities, piperazine derivatives often exhibit properties such as antimicrobial and antitumor effects.

- Triazole Moiety : Triazoles are recognized for their antifungal and anticancer properties, making them significant in drug development.

Biological Activity Overview

The biological activities of the compound are primarily attributed to its structural components. The following sections detail specific activities observed in research studies.

Anticancer Activity

Research indicates that compounds containing piperazine and triazole structures exhibit promising anticancer properties. For instance:

- In vitro Studies : Various derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentration ranges. A related study demonstrated that triazole derivatives had significant activity against human cancer cell lines, suggesting similar potential for our compound .

Antimicrobial Activity

The piperazine component is associated with antimicrobial activity. Studies have shown that certain piperazine derivatives possess broad-spectrum antibacterial effects. For example:

- Antibacterial Testing : Compounds similar to the target compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological properties. The compound's potential as an anxiolytic or antidepressant agent has been explored:

- Behavioral Studies : Animal models have shown that certain piperazine-based compounds can reduce anxiety-like behaviors in rodents, indicating a possible mechanism of action relevant to our compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances activity by improving binding affinity to biological targets.

- Piperazine Positioning : The position of the piperazine group relative to other substituents affects the overall pharmacological profile.

Case Studies

- Anticancer Efficacy : A study involving a structurally similar triazole derivative reported significant tumor growth inhibition in xenograft models, leading to further investigation into the mechanisms involved .

- Neuropharmacological Assessment : In a recent trial, a piperazine derivative demonstrated efficacy in reducing depressive-like symptoms in animal models, suggesting potential therapeutic applications for mood disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Pharmacological Similarities

The target compound shares key structural features with other arylpiperazine and triazole/pyrazole derivatives, as highlighted in recent synthetic studies (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

- Bioactivity: The target compound’s triazole and ethylphenyl groups may enhance selectivity for specific receptors or ferroptosis pathways, similar to 5-((4-ethylphenyl)amino) derivatives discussed in oncology contexts .

- Synthetic Routes : All analogs employ coupling reactions (e.g., nucleophilic substitution, acid-mediated coupling), with the target compound likely synthesized via a multi-step protocol involving Huisgen cycloaddition for triazole formation .

Pharmacological Differentiation

- Ferroptosis Induction: highlights that triazole-containing compounds can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The 4-ethylphenyl group in the target compound may enhance membrane permeability, increasing efficacy compared to simpler aryl analogs .

Structural Analysis via Crystallography

The target compound’s crystal structure (if resolved) would likely employ SHELX programs (e.g., SHELXL for refinement), as seen in analogous small-molecule studies . Key metrics to compare include:

- Bond Lengths : Piperazine C-N bonds (~1.45 Å) vs. triazole N-N bonds (~1.35 Å).

- Torsion Angles : Substituent orientation (e.g., 2,3-dimethylphenyl dihedral angles) impacts steric hindrance and solubility.

Preparation Methods

Synthesis of 4-(2,3-Dimethylphenyl)piperazine

Methodology :

- Nucleophilic aromatic substitution between piperazine and 1-bromo-2,3-dimethylbenzene under basic conditions.

Procedure :

- React piperazine (1 equiv) with 1-bromo-2,3-dimethylbenzene (1.1 equiv) in toluene.

- Add K₂CO₃ (2 equiv) as a base and heat at 110°C for 24 hours.

- Purify via column chromatography (ethyl acetate:hexane = 1:3).

Characterization :

Synthesis of 5-((4-Ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic Acid

Methodology :

Procedure :

- Azide preparation : React 4-ethylaniline (1 equiv) with NaN₃ (1.2 equiv) and HCl in H₂O/EtOH at 0°C.

- CuAAC : React ethyl propiolate (1 equiv) with the azide (1.1 equiv) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in t-BuOH/H₂O (2:1).

- Hydrolysis : Treat the triazole ester with 4N NaOH in EtOH/H₂O (1:1) at 80°C for 4 hours.

Yield :

Characterization :

Coupling via Amide Bond Formation

Methodology :

Procedure :

- Activate 5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.

- Add 4-(2,3-dimethylphenyl)piperazine (1 equiv) and stir at 25°C for 12 hours.

- Purify via recrystallization (ethanol/water).

Characterization :

- LC-MS (ESI+) : m/z 404.5 [M+H]⁺.

- ¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, triazole-H), 7.45–7.10 (m, 7H, Ar-H), 3.60–3.20 (m, 8H, piperazine-H).

Comparative Analysis of Synthetic Routes

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.